molecular formula C10H9BrO2 B7756730 (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one

Cat. No. B7756730
M. Wt: 241.08 g/mol
InChI Key: MPEHLZAFKMYOTA-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enzyme Inhibition : One study synthesized derivatives of (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one and found them to be effective inhibitors of enzymes like carbonic anhydrase I and II, acetylcholinesterase, and butyrylcholinesterase. These compounds demonstrated inhibitory effects comparable to clinical inhibitors like acetazolamide and tacrine (Bayrak et al., 2017).

  • Antioxidant Activity : Another study isolated (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one from the marine red alga Polysiphonia urceolata and found that it exhibited significant antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases (Li et al., 2007).

  • Molecular Structure Analysis : A study focusing on the molecular structure of (E)-4-(2-hydroxyphenyl)but-3-en-2-one, a similar compound, highlighted its planar structure indicating a high degree of conjugation, which is significant for understanding its chemical properties (Wang et al., 2005).

  • Synthesis Studies : Several studies have been conducted on the synthesis of (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one and its derivatives. These include methodologies for synthesizing the compound from vanillin and studies on the synthesis of related compounds with potential pharmaceutical applications (Ma, 2012), (Ruzza et al., 2009).

  • Antimicrobial Activities : Research on derivatives of (E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one, such as (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, has demonstrated antimicrobial activities against various bacterial and fungal strains (Balaji et al., 2016).

properties

IUPAC Name

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7(12)2-3-8-6-9(11)4-5-10(8)13/h2-6,13H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEHLZAFKMYOTA-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(5-bromo-2-hydroxyphenyl)but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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